molecular formula C12H11Cl2N3O2 B2749001 methyl 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylate CAS No. 1856094-87-5

methyl 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2749001
CAS No.: 1856094-87-5
M. Wt: 300.14
InChI Key: JQUXWFUHDYVNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This particular compound features a dichlorobenzyl group attached to the pyrazole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylate typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

  • Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole core reacts with 3,4-dichlorobenzyl chloride in the presence of a base.

  • Esterification: The carboxylic acid group of the pyrazole derivative is then esterified using methanol in the presence of a catalytic amount of acid to form the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The amino group in the pyrazole ring can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

  • Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

  • Esterification: Methanol and a catalytic amount of sulfuric acid (H₂SO₄) are commonly used.

Major Products Formed:

  • Nitro Derivatives: Resulting from the oxidation of the amino group.

  • Amine Derivatives: Resulting from the reduction of the nitro group.

  • Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

  • Ester Derivatives: Methyl esters formed from the esterification reaction.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of methyl 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylate depends on its specific application. Generally, it may interact with biological targets through binding to enzymes or receptors, leading to modulation of biological pathways. The presence of the dichlorobenzyl group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

  • Methyl 3-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate: Similar structure but with a single chlorine atom on the benzyl group.

  • Methyl 3-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate: Similar pyrazole core but with a different substitution pattern on the phenyl ring.

Uniqueness: The presence of the dichlorobenzyl group in methyl 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylate provides unique chemical and biological properties compared to similar compounds. This can lead to differences in reactivity, binding affinity, and biological activity.

Properties

IUPAC Name

methyl 3-amino-1-[(3,4-dichlorophenyl)methyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c1-19-12(18)8-6-17(16-11(8)15)5-7-2-3-9(13)10(14)4-7/h2-4,6H,5H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUXWFUHDYVNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1N)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.